molecular formula C50H76O14 B1176009 (25S)-25-Cyclohexyl-25-DE(sec-butyl)-5-O-demethyl-22,23-dihydroavermectin A1A CAS No. 142680-85-1

(25S)-25-Cyclohexyl-25-DE(sec-butyl)-5-O-demethyl-22,23-dihydroavermectin A1A

Cat. No.: B1176009
CAS No.: 142680-85-1
M. Wt: 901.1 g/mol
InChI Key: SHZAYAFGTFOOSF-YDBLARSUSA-N
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Description

(25S)-25-Cyclohexyl-25-DE(sec-butyl)-5-O-demethyl-22,23-dihydroavermectin A1A is a complex organic compound with significant applications in various scientific fields. It is a derivative of avermectin, a group of compounds known for their potent anthelmintic and insecticidal properties. This compound is characterized by its unique structural features, including a cyclohexyl group and a sec-butyl group, which contribute to its distinct chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (25S)-25-Cyclohexyl-25-DE(sec-butyl)-5-O-demethyl-22,23-dihydroavermectin A1A involves multiple steps, typically starting from naturally occurring avermectinThe reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to maintain the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(25S)-25-Cyclohexyl-25-DE(sec-butyl)-5-O-demethyl-22,23-dihydroavermectin A1A undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organometallic compounds, strong acids and bases, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

(25S)-25-Cyclohexyl-25-DE(sec-butyl)-5-O-demethyl-22,23-dihydroavermectin A1A has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (25S)-25-Cyclohexyl-25-DE(sec-butyl)-5-O-demethyl-22,23-dihydroavermectin A1A involves its interaction with specific molecular targets, such as ion channels and receptors. The compound binds to these targets, altering their function and leading to various biological effects. For example, its anthelmintic activity is attributed to its ability to disrupt neurotransmission in parasitic worms, leading to paralysis and death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(25S)-25-Cyclohexyl-25-DE(sec-butyl)-5-O-demethyl-22,23-dihydroavermectin A1A stands out due to its unique structural modifications, which enhance its chemical stability and biological activity. The presence of the cyclohexyl and sec-butyl groups provides distinct advantages in terms of binding affinity and specificity to molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

142680-85-1

Molecular Formula

C50H76O14

Molecular Weight

901.1 g/mol

IUPAC Name

(1R,4S,5'S,6R,6'S,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-cyclohexyl-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C50H76O14/c1-27-13-12-16-34-26-57-47-42(51)30(4)21-37(50(34,47)54)48(53)60-36-22-35(63-49(25-36)20-19-29(3)45(64-49)33-14-10-9-11-15-33)18-17-28(2)44(27)61-41-24-39(56-8)46(32(6)59-41)62-40-23-38(55-7)43(52)31(5)58-40/h12-13,16-17,21,27,29,31-33,35-47,51-52,54H,9-11,14-15,18-20,22-26H2,1-8H3/b13-12+,28-17+,34-16+/t27-,29-,31-,32-,35+,36-,37-,38-,39-,40-,41-,42+,43-,44-,45-,46-,47+,49+,50+/m0/s1

InChI Key

SHZAYAFGTFOOSF-YDBLARSUSA-N

Isomeric SMILES

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)O[C@@H]1C8CCCCC8

Canonical SMILES

CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)OC1C8CCCCC8

Synonyms

(25S)-25-CYCLOHEXYL-25-DE(SEC-BUTYL)-5-O-DEMETHYL-22,23-DIHYDROAVERMECTIN A1A

Origin of Product

United States

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